2-Pyrrolidinylphosphonic acid
Overview
Description
2-Pyrrolidinylphosphonic Acid is an impurity of Alendronic Acid, which is a bone resorption inhibitor used to treat postmenopausal osteoporosis . It has a molecular formula of C4H10NO3P and a molecular weight of 151.10 .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinylphosphonic Acid is characterized by a five-membered pyrrolidine ring with a phosphonic acid group attached .Physical And Chemical Properties Analysis
2-Pyrrolidinylphosphonic Acid is a white to off-white solid. It is soluble in DMSO (sparingly, heated, sonicated), and slightly soluble in water. It has a predicted boiling point of 359.3±52.0°C and a melting point of 275°C (dec.). The predicted density is 1.42±0.1 g/cm3 .Scientific Research Applications
Complex Formation and Antioxidant Properties : 2-Pyridylethylphosphinates, which are derivatives of hydroxyalkylphosphonic acids, demonstrate potential as complexones and antioxidants. These derivatives, containing pyridine fragments, are of particular interest due to their biological activity and usage in medicine (Prishchenko et al., 2008).
Coordination Chemistry : The interaction of 2-pyrrolidine-1-hydroxymethane-1,1-diphosphonic acid with palladium(II) in aqueous solutions has been studied. This research involved pH-potentiometry, UV–Vis spectrophotometry, and NMR spectroscopy, highlighting the compound's potential in forming metal complexes (Kozachkova et al., 2020).
Stimulating Compound in Agriculture : The synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid (ethephon) has been explored for its stimulating effects on latex production in rubber trees. This involves chemical fixation in the polyisoprene chains to create derivatives with prolonged stimulating activity (Derouet et al., 2003).
Ligand for Metal Phosphonates : Research on 2-pyridylmethylphosphonic acid has shown its utility as a multi-dentate ligand for creating various metal phosphonates. This study provides insights into the preferred metal geometry and coordination preferences, highlighting the ligand's versatility in coordination chemistry (Zavras et al., 2011).
Quantum Chemical Investigation : The molecular properties of substituted pyrrolidinones, including [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester, have been investigated using DFT and quantum-chemical calculations. This study is significant for understanding the electronic properties and potential applications of these compounds (Bouklah et al., 2012).
Synthesis Methodology : A method for preparing 2-pyrrolidinylphosphinic acid has been developed, demonstrating its synthesis in high yield from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite. This provides a convenient approach for generating this compound and its homologues (Jiao et al., 1994).
Photophysical Properties : The effects of protonation on the photophysical properties of poly(2,5-pyridine diyl) have been explored. This study contributes to the understanding of the interaction of similar compounds with acids, affecting their optical properties (Monkman et al., 1998).
Future Directions
The pyrrolidine ring, a key feature of 2-Pyrrolidinylphosphonic Acid, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the future directions of 2-Pyrrolidinylphosphonic Acid could involve further exploration of its potential applications in medicinal chemistry and drug development.
properties
IUPAC Name |
pyrrolidin-2-ylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURSMUPRYMLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinylphosphonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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